molecular formula C28H38N2O2 B1243810 1-环己基-4-(4-(2-甲氧基苯基)哌嗪-1-基)-2-甲基-2-苯基丁烷-1-酮 CAS No. 228418-79-9

1-环己基-4-(4-(2-甲氧基苯基)哌嗪-1-基)-2-甲基-2-苯基丁烷-1-酮

货号 B1243810
CAS 编号: 228418-79-9
分子量: 434.6 g/mol
InChI 键: GXVHRYDXBSTHCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of analogues related to the compound of interest involves modifications to enhance certain properties such as reduced lipophilicity for potential diagnostic or therapeutic applications. In one study, novel analogues were designed by substituting methylene groups with more polar functional groups to reduce the lipophilic character, aiming for applications in oncology and potentially as positron emission tomography (PET) radiotracers (Abate et al., 2011).

Molecular Structure Analysis

The molecular structure analysis of related compounds involves detailed characterizations, such as crystal structure and X-ray diffraction studies. For example, the synthesis and structural characterization of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, highlighted the molecular geometry and confirmed the structure via IR, 1H NMR, and single crystal X-ray diffraction method (Zhang et al., 2007).

Chemical Reactions and Properties

Research into the chemical reactions and properties of these compounds involves exploring their synthetic routes, reactivity, and interaction with biological targets. Studies often focus on enhancing the affinity and selectivity towards specific receptors, such as the σ2 receptor, and investigating the effects of structural modifications on these properties (Berardi et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and lipophilicity, are crucial for their pharmacokinetic profiles. Modifications aiming to reduce lipophilicity, for instance, can enhance the compound's ability to penetrate biological membranes, potentially improving its therapeutic efficacy and selectivity (Abate et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties involves studying the compound's behavior under various conditions and its interaction with other molecules. This includes examining the compound's stability, reactivity, and binding affinity towards specific receptors or enzymes. Such analyses inform the design of derivatives with optimized pharmacological profiles (Berardi et al., 2009).

科学研究应用

在肿瘤学和诊断中的潜在用途

1-环己基-4-(4-(2-甲氧基苯基)哌嗪-1-基)-2-甲基-2-苯基丁烷-1-酮,称为 PB28,已被确认为肿瘤学中治疗和诊断应用的有希望的候选者。已经探索了减少其亲脂性的修饰,以增强其在该领域的效用,特别是在正电子发射断层扫描 (PET) 放射性示踪剂的开发中。这些类似物显示出进入肿瘤细胞的潜力,并且已经评估了它们在受体亚型内的亲和力,一种化合物显示出显着的 σ2 选择性和在 P-gp 外排泵上的中等活性 (Abate 等人,2011 年)

抗癌和分子对接研究

该化合物已参与与其抗癌活性相关的研究,特别是针对骨癌。研究包括其结构的合成和评估以及分子对接,以通过计算特定蛋白质的结合位点来了解其潜在的抗病毒活性 (Lv 等人,2019 年)

生物活性研究

它也是生物活性研究的主题,其中合成并评估了类似物和衍生物的细胞毒性、抗癌和酶抑制效应。这些研究有助于了解该化合物作为进一步药物开发先导的潜力 (Gul 等人,2019 年)

PET 成像和血清素受体

对血清素受体的 PET 成像的研究利用了该化合物的衍生物。已经与其他放射性配体进行了比较研究,以评估它们在人体中量化受体的潜力,有助于了解神经系统疾病 (Choi 等人,2015 年)

针对西格玛-2 受体的合成和体内评估

已经探索了该化合物的合成和体内评估作为用于研究西格玛-2 受体的 PET 放射性配体。这些研究提供了对其特性和 PET 用于脑研究的潜在限制的见解 (Kassiou 等人,2005 年)

属性

IUPAC Name

1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHRYDXBSTHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430946
Record name 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

228418-79-9
Record name 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(+)-1-(2-methoxyphenyl)-4-[3-(cyclohexanecarbonyl)-3-(phenyl)butyl]piperazine (15.0 g, 34.5 mmol, prepared above) was diluted with methanol (40 30 mL). To this solution was added HCl (9.58 g of a 26.3% solution in methanol, 69.0 mmol). The mixture began to form gelatinous-looking crystals and set up solid within minutes. To this mixture was added with vigorous stirring, diethyl ether (100 mL). The white solid was collected by suction filtration and then dried under vacuum at 450° C. for two days to provide the title compound (13.4 g, 76%) as a white solid; mp(DSC)=195.58° C.
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

3-Phenyl-3-cyclohexanecarbonyl-butan-1-al (57.8 g, 224 mmol) was dissolved in methylene chloride (1650 mL) followed by addition of 1-(2-methoxyphenyl)piperazine hydrochloride (56.3 g, 246 mmol). Acetic acid (41 mL) may optionally be added to turn the slurry into a solution. To the stirred solution, sodium triacetoxyborohydride (60.3 g, 284 mmol)was slowly added. A slight exotherm resulted and a slurry was produced. The reaction mixture was stirred for an additional 3 hours at room temperature. The reaction was then quenched by addition of 2.0 N sodium hydroxide (1050 mL) producing a pH of about 10 for the quenched reaction mixture. The mixture was then extracted with methylene chloride (2 times, 1L and 300 mL). The organic extracts were combined, washed successively with 1.0 N HCl (600 mL), 1.0 N sodium hydroxide (600 mL), brine (600 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to provide the final title compound as a thick oil;
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
1650 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
60.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a slurry of 13.72 g (0.05310 mol) of 4-cyclohexyl-3-methyl-4-oxo-3-phenylbutyraldehyde and 11.57 g (0.05058 mol) of 1-(2′-methoxyphenyl)piperazine hydrochloride in 391 mL of CH2Cl2 was added 9.7 mL of AcOH to make the reaction mixture homogeneous. To the reaction solution was added slowly 14.63 g (0.06904 mol) of NaBH(OAc)3. After stirring over 4 days (reaction should be complete within 2-5 h), 200 mL of 1N HCl (aq) was added to quench reaction mixture (pH=1). The mixture was extracted with 200 mL of CH2C12. The CH2Cl2 extract was washed again with 200 mL of 1N HCl (aq) (pH=1). Both HCl (aq) washes were combined and saved. The organic extract was washed with 200 mL of 1N NaOH (aq) (pH=14). An emulsion formed and was broken up by addition of 100 mL of water and 100 mL of MTBE. The organic phase was washed again with 200 mL of 1N NaOH (aq) (pH=14) and washed with 200 mL of 25% NaCl (aq), dried over MgSO4, gravity filtered and concentrated to afford 22.74 g of crude title compound as an amber oil. HPLC analysis against pure standard showed that crude product oil has 13.66 g (61.71%) of title compound.
Quantity
13.72 g
Type
reactant
Reaction Step One
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
391 mL
Type
solvent
Reaction Step One
Name
Quantity
9.7 mL
Type
solvent
Reaction Step One
Quantity
14.63 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

(+)-1-(2-methoxyphenyl)-4-[3-(cyclohexanecarbonyl)-3-(phenyl)butyl]piperazine (6.05 g, 13.9 mmol) was diluted with MTBE (120 mL) followed by addition of HCl (2.2 M solution in isopropanol, 6.3 mL, 13.9 mmol, prepared from 0.80 g of HCl gas in 10 mL of isopropanol). The mixture formed an oil/solid mixture which upon further stirring yielded a uniformly crystalline material. The mixture was suction-filtered and rinsed with MTBE to provide a white solid which was dried under vacuum at 45° C. (5.74 g, 96.2% ee).
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。